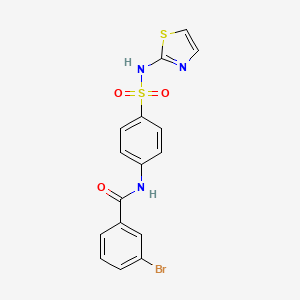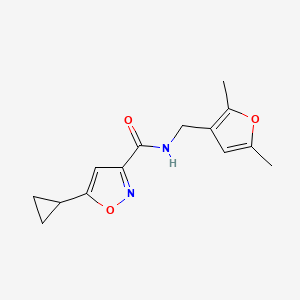
3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves the binding of the compound to the catalytic domain of PARP-1, thereby preventing the enzyme from carrying out its normal function. This leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its role in cancer treatment, this compound has been shown to have a variety of other biochemical and physiological effects. These include the modulation of inflammatory responses, the regulation of autophagy, and the inhibition of viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide in lab experiments is its specificity for PARP-1. This allows researchers to selectively target this enzyme without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.
Future Directions
There are a number of future directions for research involving 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide. These include the development of more potent analogs of the compound, the investigation of its potential applications in other disease states, and the exploration of its mechanism of action in greater detail. Additionally, there is ongoing research into the use of this compound in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
The synthesis of 3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 4-(N-(thiazol-2-yl)sulfamoyl)aniline with 3-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
3-bromo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has been used extensively in scientific research due to its ability to inhibit the activity of a specific enzyme known as PARP-1. This enzyme plays a critical role in DNA repair, and its inhibition has been shown to have a variety of therapeutic applications in cancer treatment.
properties
IUPAC Name |
3-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKKCCUUKMXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)
![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)
![Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2582370.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B2582371.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2582374.png)


![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2582379.png)

![N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2582382.png)
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2582383.png)

